

Application Notes: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

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Compound of Interest

Compound Name: 3-Cinnolinol, 7-chloro-

Cat. No.: B15131683

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Introduction

7-Chloro-4-hydroxyquinoline-3-carboxylic acid, with the CAS number 86-47-5, is a crucial intermediate in the synthesis of a variety of organic compounds.[1] It is particularly significant in the production of pharmaceutical raw materials and dyestuffs.[1] Its chemical structure lends itself to the creation of active pharmaceutical ingredients (APIs) and advanced drug intermediates.[1] This document provides detailed protocols for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid, primarily through the Gould-Jacobs reaction, a well-established method for preparing quinolines and their derivatives.[2][3]

Principle of the Method

The synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid is most commonly achieved via the Gould-Jacobs reaction.[2] This multi-step process begins with the condensation of an aniline derivative, in this case, 3-chloroaniline, with diethyl ethoxymethylenemalonate (EMME). [4][5][6] This is followed by a high-temperature cyclization to form the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. The final step involves the saponification (hydrolysis) of the ester to yield the desired carboxylic acid.[4][5]

Applications

The primary applications of 7-chloro-4-hydroxyquinoline-3-carboxylic acid lie in its role as a versatile chemical intermediate.[1]

- **Pharmaceutical Synthesis:** It is a key building block in the synthesis of various pharmaceuticals.^[1] For instance, it is an intermediate in the production of chloroquine, an antimalarial drug.^[5]
- **Dyestuff Manufacturing:** The compound is also utilized in the manufacturing of vibrant and stable dyes.^[1]
- **Research and Development:** In a laboratory setting, it serves as a precursor for the synthesis of novel quinoline derivatives for potential therapeutic applications, including antibacterial agents.^[7]

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

Method 1: Gould-Jacobs Synthesis

This method is a three-step process involving condensation, cyclization, and saponification.

Step 1: Synthesis of Ethyl α -carbethoxy- β -(3-chloroanilino)acrylate

- **Reactants:**
 - 3-Chloroaniline: 127.5 g (1.0 mole)
 - Ethyl ethoxymethylenemalonate (EMME): 233 g (1.1 moles)
- **Procedure:**
 - Combine 3-chloroaniline and ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask.
 - Add a few boiling chips to the mixture.
 - Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.
 - The resulting warm product is used directly in the next step without further purification.^[4]

Step 2: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

- Reactants:
 - Crude ethyl α -carbethoxy- β -(3-chloroanilino)acrylate from Step 1
 - Dowtherm A: 1 L
- Procedure:
 - In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil.
 - Pour the warm product from Step 1 into the boiling Dowtherm A through the condenser.
 - Continue heating for 1 hour, during which the cyclized product will crystallize.
 - Cool the mixture and filter to collect the solid product.
 - Wash the filter cake with two 400-ml portions of Skellysolve B (or a similar non-polar solvent) to remove colored impurities.
 - Air-dry the resulting ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Step 3: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

- Reactants:
 - Air-dried ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate from Step 2
 - 10% aqueous sodium hydroxide: 1 L
 - Concentrated hydrochloric acid or 10% sulfuric acid
- Procedure:
 - Mix the air-dried ester with 1 L of 10% aqueous sodium hydroxide in a suitable flask.
 - Reflux the mixture vigorously for about 1 hour, or until all the solid has dissolved.

- Cool the saponification mixture. If any oil is present, separate the aqueous solution.
- Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.
- Collect the precipitated 7-chloro-4-hydroxyquinoline-3-carboxylic acid by filtration.
- Wash the product thoroughly with water.
- Dry the final product. The expected yield is between 190–220 g (85–98% based on the initial 3-chloroaniline).[4]

Data Presentation

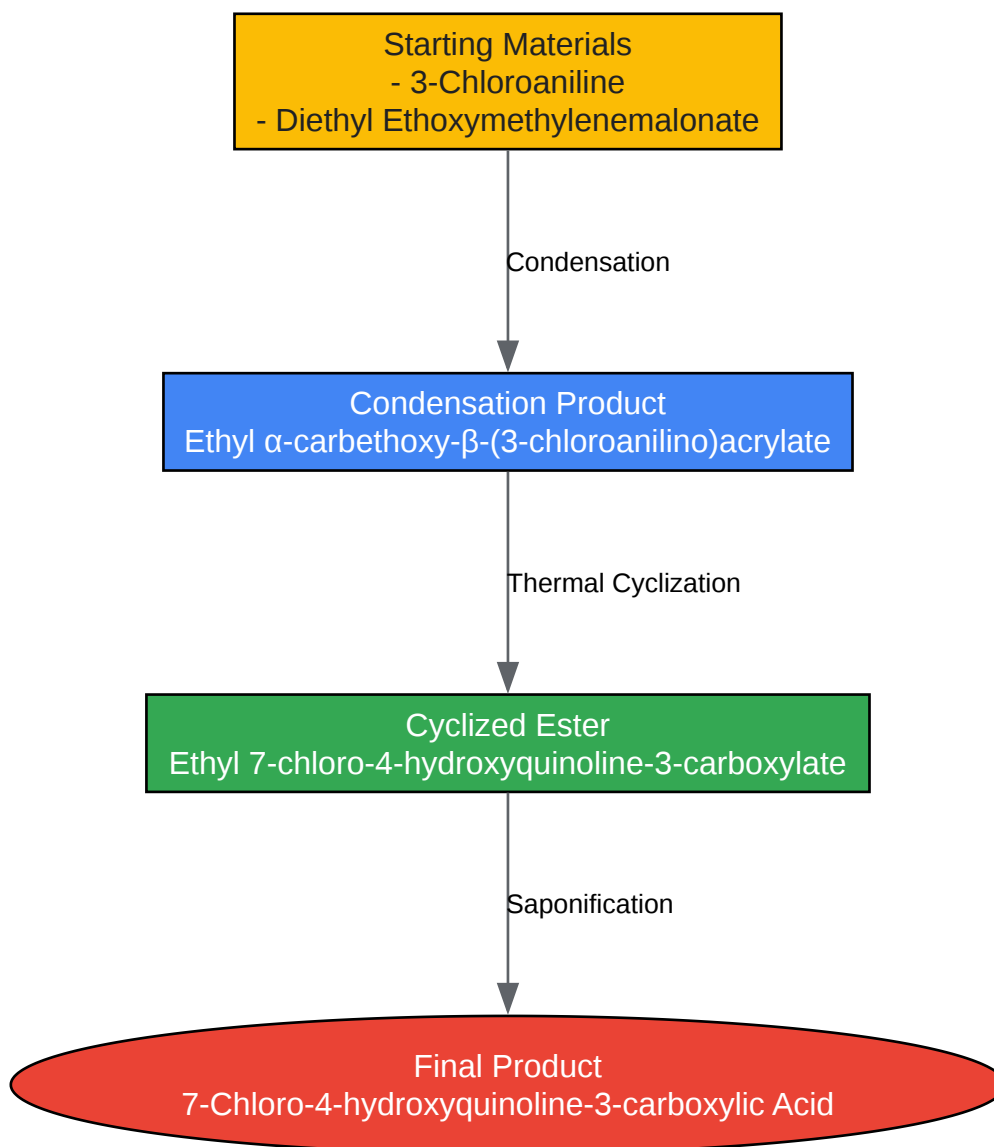
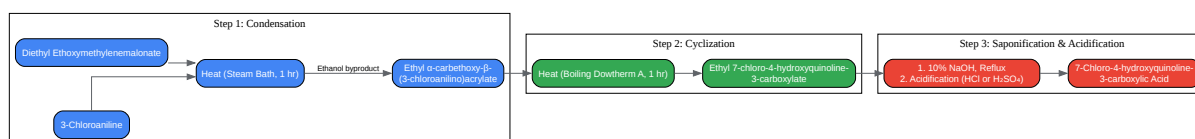
Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	86-47-5	[8]
Molecular Formula	C ₁₀ H ₆ ClNO ₃	[8]
Molecular Weight	223.61 g/mol	[8]
Melting Point	~266 °C (with effervescence)	[4]
Appearance	White to pale yellow crystalline powder	[7]

Table 2: Summary of a Representative Synthesis

Starting Material	Moles	Product	Yield (g)	Yield (%)
3-Chloroaniline	1.0	7-Chloro-4-hydroxyquinoline-3-carboxylic acid	190-220	85-98%

Visualizations



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